PTH-arginine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

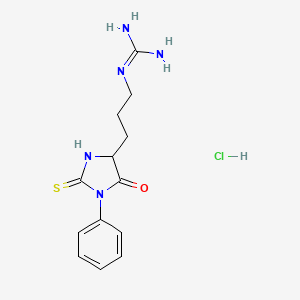

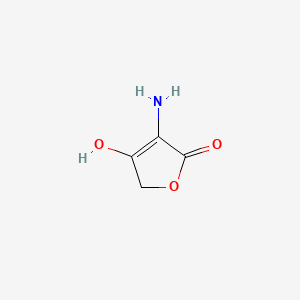

PTH-arginine hydrochloride is a chemical compound with the molecular formula C13H18ClN5OS It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes

Mécanisme D'action

Target of Action

PTH-arginine hydrochloride is a compound that involves two key components: Parathyroid Hormone (PTH) and arginine. PTH is an analog of human parathyroid hormone used to treat hypocalcemia caused by hypoparathyroidism . The biological actions of PTH are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Arginine, on the other hand, is an amino acid commonly found as a component of total parenteral nutrition .

Mode of Action

PTH raises blood calcium levels by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion . The minute-to-minute control of serum ionized calcium concentration is exclusively mediated by PTH, maintaining the concentration of this divalent cation within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption . Many of the supplemental L-arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO .

Biochemical Pathways

PTH and PTHrP binding to PTHR1 stimulates both intracellular cAMP and IP3 through Gsa and Gaq, respectively, and subsequent activation of PKA or PKC pathway . PTHrP plays an important role as a regulator of cell growth, differentiation, and cell death . Arginine, on the other hand, is involved in the urea cycle that removes toxic ammonia, end product of protein catabolism, by converting it into l-citrulline .

Pharmacokinetics

The absolute bioavailability of a single oral 10 g dose of l-arginine is approximately 20% . Intravenous and oral administrations show at minimum a biphasic pattern .

Result of Action

The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Arginine, on the other hand, is used for nutritional supplementation, also for treating dietary shortage or imbalance .

Action Environment

Environmental factors can influence the levels of PTH and calcitonin, which are involved in the regulation of bone mineral metabolism and maintenance of calcium and phosphate homeostasis in the body . Among lifestyle factors, smoking, body mass index (BMI), diet, alcohol, and exercise were analyzed; among pollutants, heavy metals and chemicals were analyzed . Given the importance of PTH and calcitonin in maintaining calcium and phosphate homeostasis and bone mineral metabolism, additional studies on the influence of environmental factors that could affect PTH and calcitonin levels are crucial .

Analyse Biochimique

Biochemical Properties

PTH-arginine hydrochloride plays a role in biochemical reactions involving the parathyroid hormone. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the arginase pathway, which is responsible for the catabolism of arginine in extraintestinal tissues . This interaction is crucial for the regulation of arginine metabolism, which has significant implications for cell growth and proliferation .

Cellular Effects

The effects of this compound on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the secretion and action of the parathyroid hormone, which has a profound impact on calcium and phosphate homeostasis in the body .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it is known to interact with the parathyroid hormone receptor type 1 (PTHR1), influencing its ligand binding and signal activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that the stability and degradation of this compound, as well as its long-term effects on cellular function, can vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, studies have shown that animals can tolerate large amounts of supplemental arginine, up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats, for 91 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the arginase pathway, which is responsible for the catabolism of arginine . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters and binding proteins, influencing its localization or accumulation. For instance, amino acid transport systems play a crucial role in the transport of arginine across the blood-brain barrier .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PTH-arginine hydrochloride typically involves the reaction of arginine with phenylthiohydantoin (PTH) under specific conditions. The process begins with the protection of the amino group of arginine, followed by the introduction of the PTH group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and efficiency. The industrial production methods also incorporate stringent quality control measures to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

PTH-arginine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives with different properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

PTH-arginine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in peptide synthesis and as a building block for the preparation of complex molecules.

Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of enzyme mechanisms.

Medicine: this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a stabilizer for protein-based drugs.

Industry: The compound is used in the production of various biochemical products and as an intermediate in the synthesis of pharmaceuticals

Comparaison Avec Des Composés Similaires

PTH-arginine hydrochloride can be compared with other similar compounds, such as:

- L-arginine hydrochloride

- Poly-L-arginine hydrochloride

- DL-arginine hydrochloride

- Nω-Propyl-L-arginine hydrochloride

Uniqueness

This compound is unique due to the presence of the phenylthiohydantoin group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where other arginine derivatives may not be suitable .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important tool for researchers in chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

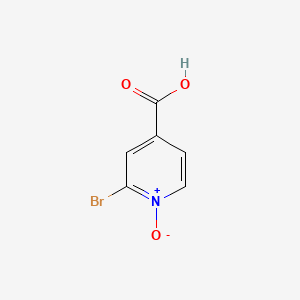

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)